N-benzyl-N-isopropyl-2-nitrobenzamide
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Overview
Description
N-benzyl-N-isopropyl-2-nitrobenzamide: is an organic compound with the molecular formula C17H18N2O3 It is a benzamide derivative characterized by the presence of a benzyl group, an isopropyl group, and a nitro group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-isopropyl-2-nitrobenzamide typically involves the condensation of 2-nitrobenzoic acid with N-benzyl-N-isopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-benzyl-N-isopropyl-2-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed:
Reduction: N-benzyl-N-isopropyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the substituent introduced.
Hydrolysis: 2-nitrobenzoic acid and N-benzyl-N-isopropylamine.
Scientific Research Applications
Chemistry: N-benzyl-N-isopropyl-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitrobenzamide derivatives on cellular processes. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: this compound has potential applications in medicinal chemistry. It can be explored for its pharmacological properties and as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-N-isopropyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes and biochemical pathways. The benzyl and isopropyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
- N-benzyl-N-methyl-2-nitrobenzamide
- N-benzyl-N-ethyl-2-nitrobenzamide
- N-benzyl-N-isopropyl-4-nitrobenzamide
Comparison: N-benzyl-N-isopropyl-2-nitrobenzamide is unique due to the presence of the isopropyl group at the nitrogen atom and the nitro group at the 2-position of the benzamide ring. This specific arrangement of functional groups imparts distinct chemical and physical properties compared to its analogs. For example, the steric hindrance and electronic effects of the isopropyl group can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-benzyl-2-nitro-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13(2)18(12-14-8-4-3-5-9-14)17(20)15-10-6-7-11-16(15)19(21)22/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOPNTICQLVTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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